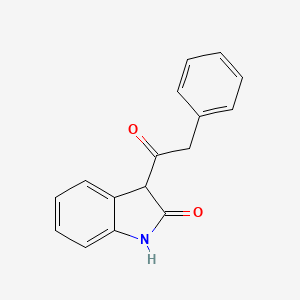

3-(2-Phenylacetyl)indolin-2-one

Description

3-(2-Phenylacetyl)indolin-2-one is a derivative of the indolin-2-one scaffold, a heterocyclic structure with a fused benzene and pyrrolidone ring. The compound features a 2-phenylacetyl group at the 3-position of the indolin-2-one core. Indolin-2-one derivatives are renowned for their diverse pharmacological activities, including kinase inhibition, anticancer, anti-inflammatory, and antibacterial properties . The 3-position modifications, such as substituted methylene or hydrazone groups, are critical for modulating biological activity .

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-(2-phenylacetyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H13NO2/c18-14(10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)17-16(15)19/h1-9,15H,10H2,(H,17,19) |

InChI Key |

GIJOSBZDOYLKLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Antibacterial Activity: Nitroimidazole Hybrids

The hybrid compound 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) exhibits exceptional antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.0625–0.125 μg/mL . In contrast, most 3-substituted indolin-2-one derivatives, such as 3-(4-chloro-5H-dithiazol-5-ylidene)indolin-2-one , show MIC values in the range of 10–64 μg/mL . The nitroimidazole moiety in 3g enhances potency by introducing electron-withdrawing groups and improving target binding, likely through interactions with bacterial nitroreductases .

Key Structural Advantage of 3g :

- Nitroimidazole group : Provides redox-active properties, enabling selective toxicity in anaerobic bacterial environments .

Comparison with 3-(2-Phenylacetyl)indolin-2-one :

The phenylacetyl group lacks the nitro functional group critical for redox activation, suggesting lower antibacterial efficacy unless alternative mechanisms (e.g., membrane disruption) are involved.

Anticancer Activity: Michael Acceptor Derivatives

3-(2-Oxoethylidene)indolin-2-one (SCA compounds) feature an α,β-unsaturated carbonyl (Michael acceptor) moiety, enabling covalent binding to cellular nucleophiles like cysteine residues in kinases. Derivatives with N-substituents (e.g., N-butyl or N-benzyl ) exhibit strong cytotoxicity against HCT-116 colorectal and MCF-7 breast cancer cells (IC₅₀ < 10 μM) .

Key Structural Features for Anticancer Activity :

- Michael acceptor : Facilitates irreversible enzyme inhibition.

- N-alkylation : Enhances lipophilicity and cellular uptake .

However, the acetyl group may interact with hydrophobic pockets in targets like α-synuclein fibrils, as seen in 3-(benzylidene)indolin-2-one derivatives .

Anti-Inflammatory Activity: Hydroxyphenyl Derivatives

3-(3-Hydroxyphenyl)-indolin-2-one inhibits LPS-induced iNOS expression and pro-inflammatory cytokines (TNF-α, IL-6) by suppressing MAPK, Akt, and NF-κB pathways . Hydroxyl groups on the phenyl ring are critical for hydrogen bonding with inflammatory mediators.

Key Structural Determinants :

- Hydroxyl group : Enhances solubility and hydrogen bonding.

- Electron-donating substituents : Modulate electron density for target interaction .

Comparison with this compound :

The phenylacetyl group lacks hydroxyl substituents, likely reducing anti-inflammatory potency. However, the ketone oxygen may engage in weaker dipole interactions with kinases or transcription factors.

Kinase Inhibition: Hydrazone Derivatives

3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (Compound 1) inhibits EGFR, VEGFR-2, and FLT-3 kinases with IC₅₀ values comparable to sorafenib and sunitinib . The hydrazone linker and halogenated benzylidene group optimize steric and electronic complementarity with kinase active sites.

Key Features for Kinase Inhibition :

- Hydrazone pharmacophore : Stabilizes interactions via hydrogen bonding.

- Halogen substituents : Improve binding affinity through hydrophobic and halogen-bonding interactions .

Comparison with this compound :

The phenylacetyl group’s planar structure and lack of halogens may limit kinase binding. However, its acetyl group could mimic ATP’s ribose moiety in some kinases, as hypothesized for SU5416 , a VEGFR inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.